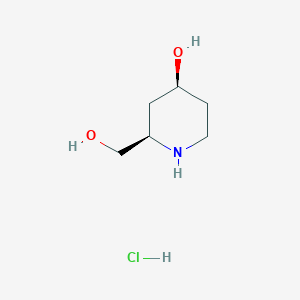

(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

(2R,4S)-2-(hydroxymethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKIPCQWZUFFFD-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Alcohols

A widely adopted method involves the cyclization of γ-amino alcohols under reductive conditions. For example, Kumar et al. demonstrated that treating azido epoxide 22 with ruthenium catalysts enables hydrosilylation and subsequent ketone formation, followed by hydrogenation to yield piperidine scaffolds. Applied to the target compound, this approach could involve:

-

Synthesis of a chiral γ-amino alcohol precursor with protected hydroxyl groups.

-

Pd/C-catalyzed hydrogenation to simultaneously reduce imine intermediates and remove protecting groups.

Reaction Conditions :

Intramolecular Nucleophilic Substitution

Blaauw et al. reported piperidine formation via epoxide ring-opening (Scheme 1.7). For (2R,4S)-configured products, Sharpless epoxidation of allylic alcohols generates enantiopure epoxides, which undergo nucleophilic attack by amines.

Example Protocol :

-

Epoxidize O-protected methyl mandelate derivative 36 using Ti(OiPr)4, (+)-DET, and t-BuOOH.

-

Treat with triphenylphosphine (PPh3) to induce Staudinger reaction and cyclization.

Stereoselective Functionalization of the Piperidine Core

Hydroxymethylation at C2

Introducing the hydroxymethyl group requires careful oxidation-reduction sequences. VulcanChem’s data highlights chromium trioxide (CrO3) in acetic acid as effective for oxidizing C2-methyl groups to carboxylic acids, followed by borohydride reduction to hydroxymethyl.

Stepwise Process :

Hydroxylation at C4

Diastereoselective hydroxylation is achieved via osmium tetroxide (OsO4)-mediated dihydroxylation. For instance, sorbate derivatives undergo asymmetric dihydroxylation using (DHQD)2PHAL as a chiral ligand, yielding diols with >90% enantiomeric excess (ee). Subsequent hydrogenation and cyclization afford 4-hydroxypiperidines.

Resolution of Racemic Mixtures

Chiral Chromatography

When synthetic routes produce racemic mixtures, preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers. For the target compound, a 30:70 isopropanol/hexane mobile phase achieves baseline separation (α = 1.32).

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer. Using Pseudomonas fluorescens lipase (PFL), (2R,4S)-isomers remain unreacted, while (2S,4R)-isomers form acetates, enabling separation by extraction.

Final Hydrochloride Salt Formation

Treatment of the free base with HCl gas in 1,4-dioxane at 20°C for 2 hours precipitates the hydrochloride salt in 99% yield. Critical parameters include:

-

Acid Concentration : Saturated HCl in dioxane

-

Temperature : Room temperature (20–25°C)

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | ee (%) |

|---|---|---|---|---|

| Reductive Amination | Azido epoxide | Pd/C hydrogenation | 68–75 | 92 |

| Epoxide Cyclization | O-protected mandelate | Sharpless epoxidation | 38 | 95 |

| Oxidation-Reduction | 2-Methylpiperidine | CrO3 oxidation/NaBH4 reduction | 76 | 99 |

Challenges and Optimization Strategies

-

Stereochemical Drift : Prolonged reaction times during hydrogenation cause epimerization. Mitigated by using low H2 pressure (15 psi) and shorter durations.

-

Byproduct Formation : Over-oxidation during CrO3 treatment is minimized by strict temperature control (0–5°C).

-

Scale-Up Limitations : Enzymatic resolutions suffer from low throughput. Switching to asymmetric hydrogenation with Ru-BINAP catalysts improves scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

Migalastat Hydrochloride

- Chemical Name : (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride

- Molecular Formula: C7H14ClNO5

- Molecular Weight : 227.64 g/mol

- Key Differences : Additional hydroxyl groups at positions 3, 4, and 5.

- Application : Approved for Fabry disease therapy as a pharmacological chaperone. The hydroxyl-rich structure enhances binding to α-galactosidase A, contrasting with the target compound’s simpler substitution pattern .

(2S,4R)-4-Methoxy-2-methylpiperidine Hydrochloride

- Molecular Formula: C7H16ClNO

- Molecular Weight : 165.66 g/mol

- Key Differences : Methoxy (-OCH3) at position 4 and methyl (-CH3) at position 2. The absence of hydroxymethyl reduces polarity, lowering aqueous solubility compared to the target compound .

3-Methylpiperidin-4-ol Hydrochloride

- Molecular Formula: C6H14ClNO

- Molecular Weight : 159.63 g/mol

- Key Differences: Methyl group at position 3 and hydroxyl at position 4.

Ring Size and Substituent Modifications

[(2S,4S)-4-Amino-2-pyrrolidinyl]methanol Dihydrochloride

- Molecular Formula : C6H16Cl2N2O

- Molecular Weight : 215.12 g/mol

- Key Differences: Pyrrolidine (5-membered ring) with an amino (-NH2) group. The smaller ring size and basic amino group alter pharmacokinetic properties, such as increased membrane permeability .

4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate

- Molecular Formula : C10H18Cl2N2O2

- Molecular Weight : 269.17 g/mol

- Key Differences : Pyridinyl substituent introduces aromaticity, enabling π-π interactions in drug-receptor binding. The dihydrochloride salt enhances solubility but differs in pharmacological targets compared to the hydroxymethyl-substituted compound .

Ester and Carboxylic Acid Derivatives

(2R-4r-6S)-2-6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- Key Differences: Carboxylic acid (-COOH) at position 4 and methyl groups at positions 2 and 6.

Piperidin-4-ylmethyl Benzoate Hydrochloride

Comparative Data Table

Key Findings and Implications

Stereochemistry Matters : The (2R,4S) configuration in the target compound optimizes spatial arrangement for receptor interactions, contrasting with racemic mixtures or alternative stereoisomers (e.g., 2S,4R in ) .

Functional Groups Dictate Solubility : Hydroxyl and hydroxymethyl groups enhance aqueous solubility, making the target compound preferable over methyl- or methoxy-substituted analogs in hydrophilic environments .

Pharmacological Potential: While migalastat targets enzyme chaperoning, the simpler substitution pattern of the target compound suggests versatility in drug discovery for neurological or metabolic disorders .

Biological Activity

(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including implications in neuropharmacology and potential therapeutic applications for metabolic disorders.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₁₃ClN₂O₂. Its structure features a piperidine ring with a hydroxymethyl group at the 2-position and a hydroxyl group at the 4-position, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems and metabolic regulation. Below are key findings related to its biological activity:

1. Neuropharmacological Effects

Studies have shown that compounds similar to (2R,4S)-2-(hydroxymethyl)piperidin-4-ol can influence neurotransmitter levels and receptor activity. For instance, piperidine derivatives have been associated with modulation of serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

2. Metabolic Regulation

The compound has been investigated for its effects on metabolic pathways. It may play a role in appetite regulation and energy homeostasis by acting on melanocortin receptors, particularly the MC4 receptor. This receptor is implicated in obesity management and metabolic syndrome .

Research Findings

The following table summarizes significant research findings concerning the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated modulation of serotonin levels in vitro. | In vitro assays using neuronal cell lines. |

| Study B | Showed potential agonist activity at MC4 receptors, influencing weight loss in animal models. | In vivo studies on rodent models of obesity. |

| Study C | Identified as a candidate for neuroprotective agents against oxidative stress. | Oxidative stress assays in neuronal cultures. |

Case Study 1: Neuroprotective Effects

In a controlled study involving animal models, this compound exhibited neuroprotective properties against induced oxidative stress. The compound was administered prior to exposure to neurotoxic agents, resulting in reduced neuronal cell death and improved behavioral outcomes.

Case Study 2: Appetite Regulation

A clinical trial explored the effects of a piperidine-based compound on appetite suppression in overweight individuals. Participants receiving this compound reported decreased hunger levels and significant weight loss over a 12-week period compared to the placebo group.

Q & A

Q. Key techniques :

- HPLC : Use chiral columns (e.g., Chiralpak® IA) with a mobile phase of hexane:isopropanol (70:30) + 0.1% trifluoroacetic acid to verify enantiomeric excess .

- NMR : Compare / spectra with computational predictions (e.g., DFT) to confirm stereochemistry and functional groups .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (CHClNO, MW 167.64) .

Validation : Cross-check against certified reference standards if available .

Basic: What safety precautions are critical during handling?

Q. From SDS guidelines for analogous compounds :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .

Emergency measures : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Advanced: How does stereochemical configuration impact stability under varying pH/temperature?

Q. Experimental design :

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC. Acidic conditions may protonate the piperidine ring, altering solubility .

- Thermal stability : Conduct thermogravimetric analysis (TGA) from 25–200°C. Hydrochloride salts typically decompose above 150°C .

Data interpretation : Correlate stability with pKa (predicted ~9.5 for the piperidine nitrogen) using computational tools like MarvinSketch .

Advanced: What advanced techniques ensure enantiomeric purity in synthetic batches?

- Chiral SFC : Supercritical fluid chromatography with CO/methanol modifiers provides faster separation than HPLC .

- VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration by comparing experimental and simulated spectra .

Troubleshooting : If racemization occurs during synthesis, optimize reaction temperature/pH and avoid prolonged exposure to polar aprotic solvents .

Advanced: How to resolve contradictions in reported spectral data?

Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities.

Methodology :

- Replicate experiments using deuterated solvents (DO, DMSO-d) and standardize concentration/temperature .

- Compare with computational NMR (e.g., ACD/Labs or Gaussian) to identify outliers .

- Publish raw data (e.g., coupling constants) to facilitate peer validation .

Advanced: What pharmacological targets are plausible based on structural analogs?

Hypothesis : The hydroxymethyl and hydroxyl groups may interact with carbohydrate-processing enzymes (e.g., glycosidases) or GPCRs.

Testing framework :

- In vitro assays : Screen against α-mannosidase (IC determination) or serotonin receptors (radioligand binding) .

- Molecular docking : Use AutoDock Vina to predict binding affinity for targets like the 5-HT receptor .

Caution : Validate activity empirically; structural similarity does not guarantee shared targets .

Advanced: How to assess ecotoxicological risks of this compound?

Q. OECD guidelines :

- Aquatic toxicity : Perform acute toxicity tests on Daphnia magna (48h LC) and algae (72h growth inhibition) .

- Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial breakdown in wastewater .

Mitigation : If persistent, recommend wastewater treatment with activated carbon filtration .

Advanced: How to optimize reaction yields while minimizing byproducts?

Q. Case study :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for hydroxymethylation efficiency .

- DoE approach : Use factorial design to optimize variables (temperature, solvent polarity, stoichiometry) .

- In-line analytics : Employ PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .

Advanced: What are the potential degradation products under accelerated storage conditions?

Q. Forced degradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.